7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione
Description
Properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3S/c20-19(21,22)16-8-4-7-15(13-16)18(24)23-10-9-17(27(25,26)12-11-23)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVNWBVTSDILKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-(trifluoromethyl)benzoyl chloride with a suitable thiazepane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds similar to 7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione. For instance, derivatives of thiazepanes have shown significant cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) has evaluated some of these compounds and reported promising results in inhibiting tumor growth, suggesting that this compound could be developed as a novel anticancer agent .
Antimicrobial Properties
Research indicates that thiazepane derivatives exhibit antimicrobial activity against a range of pathogens. The structural features of this compound may enhance its efficacy against resistant bacterial strains. Studies have shown that similar compounds can disrupt bacterial cell membranes or inhibit critical metabolic pathways .
Anti-inflammatory Effects
Compounds with thiazepane structures have been investigated for their anti-inflammatory properties. The ability of these compounds to modulate inflammatory pathways makes them candidates for treating conditions such as arthritis and other inflammatory diseases. Preliminary data suggest that the trifluoromethyl group may contribute to the modulation of inflammatory responses .
Synthesis Methodologies
The synthesis of this compound involves several key steps:
- Formation of Thiazepane Ring : The initial step typically involves the cyclization of appropriate precursors to form the thiazepane scaffold.
- Introduction of Benzoyl and Trifluoromethyl Groups : Subsequent reactions introduce the benzoyl moiety and trifluoromethyl group through acylation and halogenation reactions.
- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized using NMR, mass spectrometry, and IR spectroscopy to confirm its structure .
Case Studies
Several studies have documented the applications of thiazepane derivatives:
- A study published in the Journal of Chemical and Pharmaceutical Research highlighted the synthesis of related thiazole compounds with demonstrated anticonvulsant and antimicrobial activities .
- Another investigation focused on the anticancer properties of thiazepane derivatives, reporting significant inhibition rates against various cancer cell lines when tested under NCI protocols .
Mechanism of Action
The mechanism of action of 7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1λ⁶,4-thiazepane-1,1-dione and its analogs are summarized below. Key variations include substituent electronic properties, molecular weight, and functional group composition.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Insights
Electron-Withdrawing Substituents: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the 3-fluorobenzoyl analog .
Functional Group Diversity: The benzenesulfonyl group in the pyrazole-containing analog (C₂₀H₂₁N₃O₄S₂) introduces a sulfonamide moiety, which is more polar and electron-withdrawing than benzoyl, possibly altering receptor-binding kinetics . The hydrochloride salt of the parent structure (C₁₀H₁₁NO₂S·HCl) highlights the impact of salt formation on solubility and crystallinity .
Substituent Position and Bioactivity :
- The 2-chlorophenyl group at position 7 (vs. phenyl in the target compound) may introduce steric hindrance, affecting molecular conformation and target interaction .
- The pyrazole ring in the benzenesulfonyl derivative adds hydrogen-bonding capability, a feature absent in the target compound .
Research Findings and Implications
While direct biological data for the target compound are unavailable, structural comparisons suggest:
- Lipophilicity: The CF₃ group in the target compound increases hydrophobicity (vs.
- Solubility : Sulfonyl and acetyl groups (e.g., in ) may improve aqueous solubility compared to benzoyl derivatives.
- Synthetic Accessibility: Microwave-assisted synthesis (as noted in for related thiazolo[4,5-d]pyrimidines) could be applicable for scalable production of these analogs.
Biological Activity
7-Phenyl-4-[3-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione (CAS No. 2034514-94-6) is a thiazepane derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a thiazepane ring, a phenyl group, and a trifluoromethylbenzoyl moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C19H18F3NO3S
- Molecular Weight : 397.4113 g/mol
- Physical State : Solid at room temperature
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing various signaling pathways. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may improve the compound's bioavailability.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential use as an antimicrobial agent.
- Enzyme Inhibition : Specific studies have highlighted its role as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies
- Anticancer Activity :
- Antimicrobial Testing :
- Enzyme Inhibition Studies :
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
